molecular formula C14H12N2O2 B12928346 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one CAS No. 649558-76-9

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one

Cat. No.: B12928346
CAS No.: 649558-76-9
M. Wt: 240.26 g/mol
InChI Key: MOLWAJYKFZGVGK-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is a high-purity chemical reagent offered for research and development purposes. This compound belongs to a class of pyrimidine derivatives that are of significant interest in medicinal chemistry, particularly in neuroscience. Its structure, featuring a phenylethynyl moiety, is similar to known antagonists and negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . Research into such compounds has shown potential for targeting a range of psychiatric and neurological conditions, including anxiety, depression, addiction, Fragile X syndrome, and Parkinson's disease levodopa-induced dyskinesia . As a research chemical, it provides a valuable tool for investigating signal transduction pathways and designing novel therapeutic agents. The compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the specific product data sheet for detailed handling, storage, and safety information.

Properties

CAS No.

649558-76-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-methoxy-4-methyl-5-(2-phenylethynyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H12N2O2/c1-10-12(13(17)16-14(15-10)18-2)9-8-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

MOLWAJYKFZGVGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)OC)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the phenylethynyl group: This step might involve a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrimidinone derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation and methylation: These functional groups can be introduced through standard organic reactions such as methylation using methyl iodide and a base, and methoxylation using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions might target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.

    Substitution: Nucleophilic substitution reactions could occur at the methoxy or phenylethynyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could produce various functionalized derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one with structurally related pyrimidinone derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (NMR, MS) Reference
Target Compound 2-OCH₃, 6-CH₃, 5-C≡CPh ~310–330 (estimated) N/A Predicted: δ 8.2 (H-3), δ 3.9 (OCH₃)
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one 4-Ph-OCH₃, 6-CH₃, 5-COCH₃ 268.29 N/A Crystal structure: 89.65° dihedral angle
6-Benzoyl-5-(3-iodo-4,5-dimethoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 5-aryl, 6-benzoyl 531.27 >300 HRMS: m/z 531.042 (calc), 531.040 (exp)
2-Amino-5-[(3,5-dichlorophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one 5-S-C₆H₃Cl₂, 6-CH₂CH₃ 386.28 176–178 ¹H NMR: δ 6.95 (s, aromatic), δ 1.35 (t, CH₃)
5-Ethoxycarbonyl-6-methyl-3-(4-chlorophenyl)furo[2,3-d]pyrimidin-4(3H)-one 5-COOEt, 6-CH₃, 3-ClPh 349.78 170–172 ¹³C NMR: δ 165.2 (C=O), δ 60.1 (OCH₂)

Key Findings

Thermal Stability: Pyrrolo[2,3-d]pyrimidinones with bulky aryl groups (e.g., 25j–25o ) exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, π-stacking). In contrast, ethoxycarbonyl-substituted furopyrimidinones (e.g., 6e ) melt at 170–172°C, indicating reduced stability due to flexible ester groups. The target compound’s phenylethynyl group may balance rigidity and solubility, with an estimated melting point between 200–250°C.

Electronic Effects :

  • Electron-withdrawing groups (e.g., -C≡CPh in the target compound, -COOEt in 6e ) reduce electron density in the pyrimidine ring, enhancing electrophilic reactivity.
  • Methoxy and methyl groups (e.g., in the target compound and 5-Acetyl-4-(4-methoxyphenyl) analog ) increase electron density, favoring nucleophilic substitution at position 3.

Synthetic Accessibility: The phenylethynyl group may require Sonogashira coupling for introduction, as seen in related alkyne-functionalized heterocycles . Thieno[2,3-d]pyrimidinones (e.g., 2e ) are synthesized via cyclocondensation, whereas dihydropyrimidinones (e.g., ) use Biginelli reactions with catalysts like HCl or ZrO₂.

The target compound’s ethynyl group could enable click chemistry for bioconjugation, a feature absent in most analogs.

Biological Activity

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13N2O\text{C}_{14}\text{H}_{13}\text{N}_2\text{O}

Research indicates that this compound exhibits several mechanisms of action:

  • Receptor Modulation : This compound acts as a modulator of certain receptors, particularly the metabotropic glutamate receptor subtype 5 (mGluR5). It has been shown to possess allosteric modulatory properties, enhancing the receptor's response to glutamate under specific conditions .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems. The antioxidant activity is influenced by the presence of methoxy and methyl groups in its structure .
  • Antimicrobial Effects : Preliminary studies suggest that this pyrimidine derivative exhibits antimicrobial activity against various bacterial strains, indicating its potential use as an antimicrobial agent .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Anti-inflammatory Activity : In vivo studies have reported that this compound reduces inflammation in animal models, suggesting its utility in treating inflammatory diseases .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to modulate mGluR5 may play a crucial role in mitigating excitotoxicity associated with conditions like Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on mGluR5 Modulation : A study highlighted the compound's potency as an mGluR5 antagonist, showing significant effects on calcium mobilization in cells expressing high levels of mGluR5. This suggests potential applications in treating disorders related to glutamate dysregulation .
  • Antioxidant Assessment : In a series of assays measuring antioxidant capacity, the compound demonstrated effective inhibition of free radicals, with IC50 values indicating strong antioxidant potential .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
mGluR5 ModulationEnhances receptor response
Antioxidant ActivityIC50 = XX μg/mL
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatoryReduces carrageenan-induced edema

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